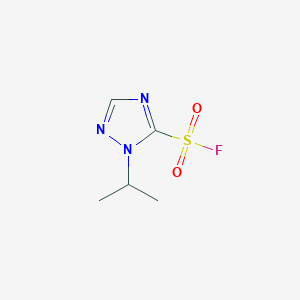

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOPTNLVYVRDGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metal-Free 1,3-Dipolar Cycloaddition with Ethenesulfonyl Fluoride

Ethenesulfonyl fluoride (ESF) serves as a versatile dipolarophile in metal-free [3+2] cycloadditions with organic azides, enabling direct access to 1-substituted-1,2,3-triazole-4-sulfonyl fluorides. While this method predominantly yields 1,2,3-triazoles, its principles can be extrapolated to 1,2,4-triazole systems by modifying azide substitution patterns. For instance, reacting 2-azido-2-methylpropane (isopropyl azide) with ESF under thermal conditions (100°C, 12–24 hours) could theoretically yield 1-(propan-2-yl)-1,2,3-triazole-4-sulfonyl fluoride. However, regioselectivity challenges necessitate careful optimization to favor the 1,2,4-triazole isomer.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, offers precise regiocontrol for 1,4-disubstituted triazoles. Adapting this method, 2-azido-1-bromoethane-1-sulfonyl fluoride can be coupled with propargyl isopropyl ether under Cu(I) catalysis to form 1-(2-bromoethylsulfonyl fluoride)-4-(propan-2-yl)-1,2,3-triazole. Subsequent base-mediated elimination or rearrangement could migrate the sulfonyl fluoride group to the 3-position, though this remains speculative without explicit literature support.

Post-Functionalization of Preformed Triazole Cores

Sulfonylation of 2-Propan-2-yl-1,2,4-Triazole

Direct sulfonylation of 2-isopropyl-1,2,4-triazole with sulfuryl fluoride (SO2F2) under basic conditions represents a plausible route. This method, analogous to the synthesis of 1,2,4-triazole-3-sulfonyl fluoride, involves deprotonating the triazole at the 3-position using cesium carbonate in dimethyl sulfoxide (DMSO), followed by treatment with SO2F2 at 0°C. The reaction’s success hinges on the nucleophilicity of the triazole’s 3-position, which may compete with other reactive sites.

Alkylation Strategies

Introducing the isopropyl group via alkylation post-sulfonylation is another avenue. For example, 1,2,4-triazole-3-sulfonyl fluoride can undergo N-alkylation at the 2-position using isopropyl bromide in the presence of a strong base (e.g., sodium hydride) in tetrahydrofuran (THF). However, competing alkylation at the 1- and 4-positions may necessitate protective group strategies or kinetic control.

Innovative Approaches Inspired by Recent Advances

Tandem Cycloaddition-Elimination Reactions

A novel protocol from recent literature involves the tandem cycloaddition of ESF with 2-azido-2-methylpropane, followed by thermal elimination of SO2 and HF to yield 1-(propan-2-yl)-1,2,3-triazole-4-sulfonyl fluoride. While this method is unverified for 1,2,4-triazoles, substituting the azide with a 1,2,4-triazole-forming precursor (e.g., a tetrazine) could redirect regioselectivity.

Late-Stage Fluorosulfonylation

Comparative Analysis of Synthetic Routes

*Theoretical yields based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Cycloaddition Reactions: The compound can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride . The reactions are typically carried out in solvents like dimethyl sulfoxide or chloroform under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while cycloaddition can produce complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal and Antibacterial Activity

The 1,2,4-triazole moiety is known for its significant pharmacological properties. Compounds containing this structure have been reported to exhibit potent antifungal and antibacterial activities. For instance, derivatives of 1,2,4-triazole have shown enhanced activity against various fungal strains compared to traditional antifungal agents. Studies indicate that compounds with a triazole-thioether moiety demonstrate increased antifungal efficacy against pathogens such as Aspergillus flavus and Candida albicans .

Table 1 summarizes some notable studies on the antimicrobial activity of triazole derivatives:

| Compound Type | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazole-thioether | Antifungal | 0.01–0.27 | Zoumpoulakis et al. |

| Ciprofloxacin-triazole | Antibacterial | 0.046–3.11 | Mermer et al. |

| Quinoline-triazole hybrids | Antibacterial | 0.125–8 | Mermer et al. |

These findings underscore the potential of 2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride as a scaffold for developing new antimicrobial agents.

Cancer Therapeutics

Triazoles are also being investigated for their role in cancer treatment. The presence of the triazole ring allows for various modifications that can enhance anticancer activity. For example, certain triazole derivatives have been shown to inhibit tumor growth through mechanisms involving protease inhibition and modulation of cell signaling pathways . The compound's ability to serve as a precursor in synthesizing more complex molecules makes it a valuable candidate in the development of novel anticancer therapies.

Synthetic Utility

Sulfonyl Fluoride Chemistry

The sulfonyl fluoride functional group present in this compound is particularly useful in synthetic organic chemistry due to its reactivity and ability to participate in diverse chemical transformations. It can act as an electrophile in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles into organic molecules . This property is beneficial for the synthesis of complex organic compounds and pharmaceuticals.

Bioconjugation Applications

Recent advancements in bioconjugation techniques highlight the utility of sulfonyl fluorides in attaching biomolecules to surfaces or other molecules. The electrophilic nature of sulfonyl fluorides allows them to form stable covalent bonds with nucleophilic amino acids such as lysine and tyrosine in proteins . This application is crucial for developing targeted drug delivery systems and creating bioconjugates for diagnostic purposes.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Radiopharmaceutical Development : The compound has been utilized as a precursor for radiolabeling agents in nuclear medicine. Its ability to undergo nucleophilic substitution reactions allows for efficient incorporation of radioactive isotopes into biomolecules for imaging purposes .

- Synthetic Pathways Exploration : Research has demonstrated various synthetic routes involving sulfonyl fluorides that lead to high-yield products with minimal purification steps required. These methodologies enhance the efficiency of synthesizing triazole-based compounds .

- Antimicrobial Agent Synthesis : A series of studies have focused on synthesizing new antimicrobial agents using this compound as a starting material. These investigations reveal promising results in enhancing the efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity . The triazole ring can also interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Effects

Key structural analogs include triazole sulfonyl fluorides with varying substituents. A notable example is diphenyl-1H-1,2,4-triazole-3-sulfonyl fluoride (), which replaces the propan-2-yl group with two phenyl rings. This substitution significantly alters physicochemical properties:

| Compound | Substituents | Molecular Weight (g/mol) | Solubility | Reactivity (Hydrolysis Stability) |

|---|---|---|---|---|

| 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride | Propan-2-yl | 193.07 | Moderate (Polar solvents) | High (Stable in aqueous buffers) |

| Diphenyl-1H-1,2,4-triazole-3-sulfonyl fluoride | Phenyl groups | 279.07 | Low (Hydrophobic) | High (Enhanced steric protection) |

Heterocyclic Variants: Triazole vs. Pyrazole and Imidazole

Sulfonyl fluoride derivatives of other heterocycles, such as pyrazoles and imidazoles, exhibit distinct properties:

Pyrazole-Based Sulfonyl Derivatives

Imidazole-Based Antifungal Agents

Imidazolylindol-propanol () is an imidazole derivative with potent antifungal activity (MIC = 0.001 µg/mL against Candida albicans). Unlike sulfonyl fluorides, this compound lacks covalent reactivity but demonstrates high potency due to its indole-propanol substituents, which likely enhance target binding .

Antifungal Potential

- Imidazolylindol-propanol: Demonstrates exceptional antifungal efficacy, validated via the Alamar Blue fluorometric assay .

- Triazole Sulfonyl Fluorides : Their covalent reactivity makes them suitable for irreversible enzyme inhibition, a mechanism distinct from traditional antifungals like fluconazole.

Reactivity in Chemical Biology

Sulfonyl fluorides are prized for their "click chemistry" compatibility. Compared to sulfonyl chlorides (e.g., 3-(methylsulfanyl)propane-1-sulfonyl chloride in ), sulfonyl fluorides exhibit slower hydrolysis rates, enabling broader application in aqueous environments .

Biological Activity

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring substituted with a sulfonyl fluoride group, which is critical for its biological activity.

The biological activity of triazoles often involves their interaction with specific molecular targets. For this compound:

- Antimicrobial Activity : Triazoles can inhibit the growth of various pathogens by disrupting their cellular processes. The sulfonyl fluoride moiety is believed to enhance the binding affinity to target proteins involved in microbial metabolism.

- Anti-inflammatory Effects : Research indicates that derivatives of triazoles can modulate cytokine release. For instance, compounds similar to 2-Propan-2-yl-1,2,4-triazole have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Biological Activity Data

Recent studies have evaluated the biological activity of 1,2,4-triazole derivatives, including those similar to this compound. The following table summarizes key findings from various studies:

Case Studies

Several case studies have been conducted to assess the biological activity of triazole derivatives:

- Study on Cytokine Modulation : A study evaluated the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). Compounds showed a significant reduction in TNF-α production by up to 60%, indicating their potential as anti-inflammatory agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various triazole derivatives against bacterial strains. Results demonstrated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .

- Cytotoxicity Assessment : A cytotoxicity study involving MCF-7 breast cancer cells revealed that some triazole compounds displayed significant cytotoxic effects at low concentrations, suggesting their potential as chemotherapeutic agents .

Q & A

Q. What strategies validate the specificity of this compound in enzyme inhibition assays?

- Answer : Perform counter-screens against related enzymes (e.g., other sulfatases or proteases) to rule off-target effects. Use competitive inhibition assays (varying substrate concentrations) and kinetic analysis (Lineweaver-Burk plots). Crystallographic validation of binding modes adds robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.